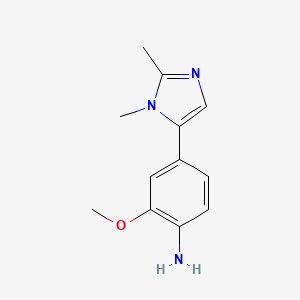
4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyaniline
Cat. No. B8629359
Key on ui cas rn:
1400287-29-7
M. Wt: 217.27 g/mol
InChI Key: HPFQWBVSYZIWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09371319B2
Procedure details


To a microwave vial was added 5-bromo-1,2-dimethyl-1H-imidazole (230 mg, 1.31 mmol), 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (393 mg, 1.58 mmol), Pd(PPh3)4 (152 mg, 0.13 mmol), CsF (599 mg, 3.94 mmol) and DME/MeOH 3/1 (4 mL). The mixture was heated in a microwave at 150° C. for 1 hour. The reaction mixture was then filtered and concentrated onto silica gel and purified by Biotage silica gel column chromatography eluting with (EtOAc/MeOH 100/0 to 96/4) to give the title product as a light brown oil (120 mg, 42%). 1H NMR (500 MHz, CDCl3): δ 2.43 (s, 3H), 3.48 (s, 3H), 3.87 (s, 3H), 6.73-6.78 (m, 3H), 6.87 (s, 1H). LC (Method A)-MS (ESI, m/z) tR 0.49 min, 218 [(M+H+), 100%].

Quantity
393 mg
Type
reactant
Reaction Step One



Name
DME MeOH
Quantity
4 mL
Type
solvent
Reaction Step One

Name
Yield
42%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:6]([CH3:7])[C:5]([CH3:8])=[N:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:17]=[C:16](B2OC(C)(C)C(C)(C)O2)[CH:15]=[CH:14][C:12]=1[NH2:13].[F-].[Cs+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.COCCOC.CO>[CH3:7][N:6]1[C:2]([C:16]2[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([O:10][CH3:9])[CH:17]=2)=[CH:3][N:4]=[C:5]1[CH3:8] |f:2.3,5.6,^1:32,34,53,72|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(N1C)C
|
|
Name
|
|
|
Quantity
|
393 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
599 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
152 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
DME MeOH
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC.CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by Biotage silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with (EtOAc/MeOH 100/0 to 96/4)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=NC=C1C1=CC(=C(N)C=C1)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 42% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
